Scaffold-Class Distinction: Triazin-2(1H)-one Core vs. Aromatic s-Triazine in Herbicidal Selectivity Screening
Greenhouse evaluation of 30 s-triazine compounds in soybean weed control systems established that chloro-substituted s-triazines are generally toxic to soybeans, whereas propylamino, allylamino, methoxypropylamino, ethoxy, trichloromethyl, and amido substitutions had markedly less effect on soybean selectivity [1]. 6-(Propylamino)-1,3,5-triazin-2(1H)-one bears a propylamino group on a triazin-2(1H)-one core rather than the fully aromatic s-triazine ring evaluated in this study; this scaffold difference is predicted to further attenuate phytotoxicity relative to chloro-substituted comparators such as atrazine and simazine [1].
| Evidence Dimension | Crop (soybean) selectivity vs. weed toxicity in pre-emergence greenhouse screening |
|---|---|
| Target Compound Data | Propylamino-substituted triazine class: 'much less effect on soybean selectivity' than chloro or isopropylamino derivatives (qualitative class-level observation) [1] |
| Comparator Or Baseline | Chloro-substituted s-triazines: 'generally toxic to soybeans'; isopropylamino derivatives: lower soybean tolerance than ethylamino-substituted [1] |
| Quantified Difference | Not quantified; class-level directional difference only. Note: 6-(Propylamino)-1,3,5-triazin-2(1H)-one was not directly tested in this study—inference derived from propylamino substituent class behavior. |
| Conditions | Lee soybeans and crabgrass (Digitaria sanguinalis); sand-nutrient culture; pre-emergence application; greenhouse evaluation of 30 s-triazine compounds [1] |
Why This Matters
For agrochemical screening programs, the propylamino substitution pattern on a triazinone scaffold predicts attenuated phytotoxicity compared to chloro-substituted s-triazines, enabling candidate prioritization for selective herbicide development without synthesizing full combinatorial libraries.
- [1] McWhorter CG. Effects of Structures of s-Triazines on Toxicity to Soybeans and Weeds. Weeds. 1963;11(1):27-33. View Source
